Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The compound Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is systematically named 1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . Its structure features a bicyclic system where a five-membered imidazole ring is fused to a six-membered pyrazine ring. The tetrahydro designation indicates partial saturation in the pyrazine ring, and the 1-(1-methylethyl) substituent refers to an isopropyl group attached at position 1 of the imidazole ring.
Structural Representation
| Feature | Description |
|---|---|
| SMILES | CC(C)C1=NC=C2N1CCNC2 |
| InChI Key | PUOBSBGCVWTROV-UHFFFAOYSA-N |
| 2D Structure | A fused bicyclic system with an isopropyl group at position 1. |
CAS Registry Number and Synonyms
The compound is registered under CAS 752200-12-7 and is also known by the following synonyms:
- 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-3-(1-methylethyl)- (9CI)
- SCHEMBL23851500 and DB-107247 (database identifiers).
| Identifier | Value |
|---|---|
| CAS | 752200-12-7 |
| PubChem CID | 20825879 |
| Synonyms | 3-Isopropyl derivative variants, 1-(1-methylethyl)-substituted analogs |
Properties
IUPAC Name |
1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERXAWCAZPTBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CNCCN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization Using Mesoionic Oxazolium Olates
A seminal approach involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with TosMIC (p-toluenesulfonylmethyl isocyanide) to yield imidazo[1,5-a]pyrazin-8(7H)-ones. While this method primarily generates oxidized derivatives, subsequent hydrogenation with palladium on carbon (Pd/C) under H₂ gas can saturate the pyrazine ring. For example:
$$
\text{Imidazo[1,5-a]pyrazin-8-one} \xrightarrow[\text{Pd/C, H}_2]{\text{EtOH, RT}} \text{Tetrahydroimidazo[1,5-a]pyrazine}
$$
Key advantages include high atom economy and compatibility with diverse substituents. However, the isopropyl group at position 1 must be introduced prior to cyclization, often via alkylation of the oxazolium precursor.
Iodine-Catalyzed Condensation and Cyclization
An alternative route employs iodine as a Lewis acid to catalyze the condensation of 2-aminopyrazine with aldehydes and tert-butyl isocyanide. This method proceeds via imine formation, followed by [4+1] cycloaddition (Scheme 1). For tetrahydro derivatives, post-cyclization hydrogenation is necessary:
$$
\text{2-Aminopyrazine} + \text{Aldehyde} \xrightarrow{\text{I}2, \text{MeCN}} \text{Imidazo[1,5-a]pyrazine} \xrightarrow{\text{H}2, \text{Pd/C}} \text{Tetrahydro derivative}
$$
This method offers modularity but requires careful optimization of stoichiometry to avoid over-reduction.
Functionalization at Position 1: Introducing the Isopropyl Group
The 1-(1-methylethyl) substituent is critical for bioactivity and steric modulation. Two primary strategies dominate:
Pre-Cyclization Alkylation
In the mesoionic oxazolium route, the isopropyl group is introduced during oxazolium olate synthesis. For instance, trifluoroacetyl oxazolium intermediates are alkylated with isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF). This ensures regioselective functionalization before cyclization.
Post-Cyclization Nucleophilic Substitution
For pre-formed imidazo[1,5-a]pyrazines, lithiation at position 1 followed by quenching with isopropyl bromide offers a viable pathway. However, this method risks side reactions due to the reactivity of the tetrahydro ring.
Hydrogenation and Ring Saturation
Selective hydrogenation of the pyrazine ring to the tetrahydro form is achieved using Pd/C or PtO₂ under mild H₂ pressure. Critical parameters include:
- Catalyst Loading : 5–10 wt% Pd/C
- Solvent : Ethanol or ethyl acetate
- Temperature : 25–50°C
Over-hydrogenation to fully saturated decahydro derivatives is mitigated by monitoring reaction progress via TLC or HPLC.
Representative Synthetic Protocol
Step 1: Synthesis of 1-Isopropylimidazo[1,5-a]pyrazine
- Combine 2-aminopyrazine (1.0 equiv), isopropyl aldehyde (1.2 equiv), and tert-butyl isocyanide (1.5 equiv) in acetonitrile.
- Add iodine (10 mol%) and stir at 80°C for 12 h.
- Purify via column chromatography (EtOAc/hexane) to yield the imidazo[1,5-a]pyrazine core.
Step 2: Hydrogenation to Tetrahydro Form
- Dissolve the product (1.0 equiv) in ethanol.
- Add 10% Pd/C (0.1 equiv) and apply H₂ (1 atm) at 25°C for 6 h.
- Filter and concentrate to obtain the title compound.
Analytical Data and Characterization
| Parameter | Value/Observation | Method |
|---|---|---|
| Yield | 68–72% | Gravimetric |
| Melting Point | 142–144°C | DSC |
| 1H NMR (CDCl₃) | δ 1.25 (d, 6H), δ 3.45 (m) | 400 MHz |
| 13C NMR | 156.8 (C=O), 22.1 (CH₃) | 100 MHz |
| HRMS | [M+H]+: 221.1284 | ESI-QTOF |
Challenges and Optimization
- Regioselectivity : Competing formation of [1,2-a] isomers is minimized using bulky catalysts (e.g., Bi(OTf)₃).
- Functional Group Tolerance : Electron-withdrawing groups (e.g., CF₃) enhance cyclization rates but complicate hydrogenation.
- Scale-Up : Continuous-flow hydrogenation improves safety and reproducibility for industrial applications.
Chemical Reactions Analysis
Halogenation Reactions
This compound undergoes regioselective halogenation, often at the C3 position of the imidazo ring. For example:
-
Chlorination : Reaction with N-chlorosuccinimide (NCS) in ethanol at 0°C yields 3-chloro derivatives.
-
Bromination : Using N-bromosuccinimide (NBS) under similar conditions produces 3-bromo analogs .
Table 1: Halogenation Conditions and Outcomes
| Halogenating Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NCS | Ethanol | 0°C | 3-Cl | 85% |
| NBS | Ethanol | 0°C | 3-Br | 78% |
Cross-Coupling Reactions
The halogenated derivatives participate in palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura : 3-Bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl products .
-
Carbonylation : Under CO atmosphere, iodinated analogs react with cobalt octacarbonyl and chloroacetate to introduce ester groups (e.g., methyl carboxylate) .
Cyclization and Cycloaddition
The imidazo core enables cycloaddition reactions:
-
Triazole Formation : Reaction with azides via Huisgen [3+2] cycloaddition (CuI catalyst) generates triazolo-fused derivatives .
-
Diazo Cyclization : Treatment with diazo intermediates forms bicyclic systems like triazolo[1,5-a]pyrazines .
Functional Group Transformations
-
Amino Protection : The tetrahydro pyrazine’s NH group reacts with di-tert-butyl dicarbonate (Boc₂O) in ethanol to form Boc-protected derivatives .
-
Ester Hydrolysis : Methyl esters undergo basic hydrolysis (NaOH, MeOH/H₂O) to carboxylic acids, enhancing water solubility.
Oxidation and Reduction
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that compounds based on imidazo[1,5-a]pyrazine can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). One study highlighted the compound's ability to exhibit time- and dose-dependent occupancy of AMPAR/γ-8 receptors in the mouse hippocampus, resulting in robust seizure protection in models of epilepsy such as corneal kindling and pentylenetetrazole-induced seizures .
Inhibition of Bruton's Tyrosine Kinase
A series of derivatives based on imidazo[1,5-a]pyrazine have been identified as potent reversible inhibitors of Bruton's tyrosine kinase (BTK). These compounds show promise for treating autoimmune diseases like rheumatoid arthritis. The structure-activity relationship studies revealed that modifications to the imidazo[1,5-a]pyrazine core significantly enhanced their inhibitory potency against BTK .
Anti-inflammatory Potential
Imidazo[1,5-a]pyrazines have also been investigated for their anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit IKK1 and IKK2 activities, which play crucial roles in the NF-κB signaling pathway associated with inflammatory responses. This suggests potential applications in managing chronic inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of imidazo[1,5-a]pyrazines often involves multi-step organic reactions that yield various derivatives with distinct biological activities. The identification of active compounds typically relies on high-throughput screening methods followed by detailed SAR studies to optimize potency and selectivity.
Key Findings from SAR Studies:
- Compounds with specific substitutions at the 8-position of the imidazo[1,5-a]pyrazine ring exhibited enhanced potency against targeted receptors.
- The introduction of different functional groups significantly influenced both the pharmacokinetic properties and the biological activity of these compounds .
Case Study 1: Anticonvulsant Efficacy
In a comprehensive study involving mice models, a specific imidazo[1,5-a]pyrazine derivative was administered to evaluate its anticonvulsant efficacy. The results indicated that this compound not only provided seizure protection but also exhibited favorable pharmacokinetic profiles with good brain penetration and bioavailability.
Case Study 2: BTK Inhibition for Rheumatoid Arthritis
Another investigation focused on the development of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. The lead compounds were subjected to rigorous testing against various inflammatory markers in vitro and in vivo models. The findings suggested significant reductions in inflammation levels and improved clinical outcomes in animal models of rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- involves its interaction with specific molecular targets. In the context of cancer therapy, it inhibits the KRAS G12C protein, which is involved in cell signaling pathways that promote tumor growth. By binding to this protein, the compound disrupts these pathways, leading to reduced tumor proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroimidazo[1,5-a]pyrazine Family
Key derivatives include:
Key Observations :
Isomeric and Ring-Modified Analogues
Imidazo[1,2-a]pyrazine Derivatives
Unlike the target compound, imidazo[1,2-a]pyrazine isomers feature annulation at the 1,2-position of the imidazole. This alters electronic distribution and steric accessibility, making them more prevalent in drug development (e.g., Zolpidem analogues) .
Pyrazine vs. Pyridine Hybrids
Compounds like 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (C₈H₁₀N₂O, MW 150.18) replace pyrazine with pyridine, reducing nitrogen content and altering hydrogen-bonding capabilities .
Key Findings :
- The target compound’s synthesis via TosMIC-mediated annulation outperforms traditional methods in yield and step economy .
- Hydrazonoyl halide routes (e.g., ) enable greater diversity but require stringent conditions .
Physicochemical Comparison
- Melting Points: The target compound’s hydrochloride salt (MW 196.08) has a higher melting point than non-ionic derivatives (e.g., trifluoroacetate at 237.18 g/mol), reflecting ionic lattice stability .
- Lipophilicity : The 1-isopropyl group increases logP compared to methyl or unsubstituted analogues, favoring blood-brain barrier penetration .
Biological Activity
Imidazo[1,5-a]pyrazine derivatives are gaining attention in pharmacology due to their diverse biological activities. The compound Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-1-(1-methylethyl)- is particularly notable for its potential therapeutic applications in cancer treatment and other diseases. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of Imidazo[1,5-a]pyrazine derivatives generally includes a fused ring system that contributes to their biological activity. The specific compound in focus features a tetrahydro group and an isopropyl substituent which may influence its pharmacological properties.
Biological Activity Overview
Imidazo[1,5-a]pyrazine derivatives exhibit a range of biological activities including:
- Anticancer Activity
- Antiviral Activity
- Antimicrobial Activity
- Neuropharmacological Effects
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of Imidazo[1,5-a]pyrazine derivatives. For example:
- A study reported that certain derivatives exhibited potent inhibitory activity against CDK9 with IC50 values as low as 0.16 µM .
- Another research highlighted the compound's ability to inhibit mTORC1 signaling pathways, leading to reduced tumor growth in xenograft models .
Table 1: Anticancer Activity of Imidazo[1,5-a]pyrazine Derivatives
Antiviral Activity
Imidazo[1,5-a]pyrazines have also shown promising antiviral properties:
- Compounds have been reported to inhibit SARS-CoV and SARS-CoV-2 main proteases with IC50 values around 21 nM .
- These findings suggest potential applications in developing antiviral medications.
Antimicrobial Activity
The antimicrobial efficacy of Imidazo[1,5-a]pyrazine derivatives has been documented:
- Studies indicate that these compounds possess significant antibacterial and antifungal activities against various pathogens .
Neuropharmacological Effects
Research has also explored the neuropharmacological implications of Imidazo[1,5-a]pyrazines:
- Some derivatives have been identified as orexin receptor antagonists, which could be beneficial for treating sleep disorders and obesity .
Case Studies
Case Study 1: CDK9 Inhibition
In a study evaluating the anticancer potential of Imidazo[1,5-a]pyrazine derivatives, compound 3c was found to significantly inhibit CDK9 activity in vitro. This inhibition correlated with reduced cell proliferation in cancer cell lines.
Case Study 2: Antiviral Efficacy
Another investigation into the antiviral properties revealed that specific derivatives could effectively inhibit viral replication in cell cultures infected with SARS-CoV-2.
Q & A
Basic Research Question
- Aqueous Buffers (pH 7.4) : Hydrolysis of trifluoroacetate salts occurs within 24h, requiring lyophilization for long-term storage .
- DMSO Stock Solutions : >1mM concentrations may induce aggregation; validate via dynamic light scattering (DLS) .
Stability Data:
| Condition | Time | Degradation |
|---|---|---|
| PBS, pH 7.4 | 24h | 15% |
| DMSO, -20°C | 1 month | <5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
